Chemical structure and molecular weight of 1-(6-Bromopyridin-2-yl)-1H-benzo[d]imidazol-6-amine
Chemical structure and molecular weight of 1-(6-Bromopyridin-2-yl)-1H-benzo[d]imidazol-6-amine
Technical Guide: 1-(6-Bromopyridin-2-yl)-1H-benzo[d]imidazol-6-amine
Disclaimer: The specific chemical entity 1-(6-Bromopyridin-2-yl)-1H-benzo[d]imidazol-6-amine is not readily found in publicly available chemical databases or literature. This guide has been constructed based on established principles of organic chemistry and data from closely related structural analogs. The experimental protocols described are theoretical and would require laboratory validation.
Abstract
This technical guide provides a detailed scientific overview of the heterocyclic compound 1-(6-Bromopyridin-2-yl)-1H-benzo[d]imidazol-6-amine. While direct experimental data for this specific molecule is scarce, we present its deduced chemical structure, properties, and a proposed, chemically sound synthetic pathway. The benzimidazole moiety is a "privileged scaffold" in medicinal chemistry, and its derivatives are integral to numerous pharmaceutical agents.[1] This document is intended for researchers and professionals in drug discovery and organic synthesis, offering insights into the molecule's characteristics and a robust, theoretical framework for its laboratory preparation and characterization.
Chemical Identity and Physicochemical Properties
The structure of 1-(6-Bromopyridin-2-yl)-1H-benzo[d]imidazol-6-amine consists of a benzimidazole core N-arylated at the N-1 position with a 6-bromopyridin-2-yl group, and further functionalized with an amine group at the C-6 position of the benzimidazole ring.
Structure:
(Note: Image is a representation of the described chemical structure.)
The properties of this molecule can be inferred from its constituent parts. The addition of an amino group (-NH₂) and a bromopyridinyl-benzimidazole core suggests the data presented in the table below. These values are calculated based on the molecular formula and are compared to the known analog 1-(5-bromopyridin-2-yl)-1H-benzimidazole (CAS 1043906-08-6), which has a molecular weight of 274.12 g/mol and formula C₁₂H₈BrN₃.[2][3]
Table 1: Calculated Physicochemical Properties
| Property | Value | Source / Method |
| Molecular Formula | C₁₂H₉BrN₄ | Calculated |
| Molecular Weight | 289.13 g/mol | Calculated |
| Canonical SMILES | Nc1ccc2[nH]c(nc2c1)-c1cccc(Br)n1 | Hypothetical |
| InChI Key | (Not Available) | - |
| CAS Number | (Not Assigned) | - |
| Appearance | Likely a solid at room temp. | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF. | Inferred |
Proposed Synthesis and Experimental Protocol
The synthesis of N-aryl benzimidazoles is a well-established field in organic chemistry. The most effective methods for forming the crucial C-N bond between the pyridine and benzimidazole rings are palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann coupling reactions.[4][5][6] These reactions provide a reliable route to couple aryl halides with amines or N-heterocycles.[7][8]
A robust, three-step synthetic route is proposed, starting from commercially available materials. This pathway is designed for selectivity and high yield, incorporating a final-step C-N coupling reaction.
Proposed Synthetic Workflow
The proposed synthesis involves the initial formation of a protected aminobenzimidazole, followed by a palladium-catalyzed cross-coupling with 2,6-dibromopyridine, and a final deprotection step.
Caption: Proposed three-step synthesis of the target molecule.
Detailed Experimental Protocol (Theoretical)
Objective: To synthesize 1-(6-Bromopyridin-2-yl)-1H-benzo[d]imidazol-6-amine.
Materials:
-
4-Nitro-1,2-phenylenediamine
-
Trimethyl orthoformate
-
Hydrochloric acid (HCl)
-
Tin(II) chloride (SnCl₂) or Palladium on carbon (Pd/C)
-
2,6-Dibromopyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or similar phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous, degassed)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Protocol:
Step 1: Synthesis of 6-Nitro-1H-benzo[d]imidazole
-
Reaction Setup: To a round-bottom flask, add 4-nitro-1,2-phenylenediamine (1.0 equiv) and trimethyl orthoformate (1.5 equiv).
-
Acid Catalysis: Add a catalytic amount of concentrated HCl.
-
Reaction: Stir the mixture at reflux for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: Acid-catalyzed condensation of the diamine with the orthoformate cyclizes to form the imidazole ring, a standard method for benzimidazole synthesis.[1]
-
-
Workup: Cool the reaction to room temperature. Neutralize carefully with saturated NaHCO₃ solution. The product will precipitate.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum to yield 6-nitro-1H-benzo[d]imidazole.
Step 2: Synthesis of 1H-Benzo[d]imidazol-6-amine
-
Reaction Setup: Dissolve the 6-nitro-1H-benzo[d]imidazole (1.0 equiv) from Step 1 in ethanol or ethyl acetate.
-
Reduction: Add SnCl₂ (4-5 equiv) in concentrated HCl, or perform catalytic hydrogenation using H₂ gas and a Pd/C catalyst.
-
Rationale: The nitro group is a versatile precursor to an amine. Catalytic hydrogenation is a clean method, while SnCl₂ is a classic and robust reducing agent for aromatic nitro groups.[9]
-
-
Reaction: Stir the reaction at room temperature (for hydrogenation) or with gentle heating (for SnCl₂) until TLC indicates complete consumption of the starting material.
-
Workup: If using SnCl₂, basify the mixture with NaOH to precipitate tin salts and extract the product with EtOAc. If using Pd/C, filter the catalyst through Celite and concentrate the filtrate.
-
Purification: The crude product can be purified by column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield pure 1H-benzo[d]imidazol-6-amine.
Step 3: Synthesis of 1-(6-Bromopyridin-2-yl)-1H-benzo[d]imidazol-6-amine
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 1H-benzo[d]imidazol-6-amine (1.0 equiv), 2,6-dibromopyridine (1.2 equiv), Pd(OAc)₂ (0.05 equiv), Xantphos (0.10 equiv), and NaOtBu (1.4 equiv).
-
Rationale: This is a Buchwald-Hartwig amination.[4] Palladium catalyzes the coupling between the benzimidazole nitrogen and the aryl bromide.[10] The bulky phosphine ligand (Xantphos) is crucial for catalyst stability and activity. The strong base (NaOtBu) is required for deprotonating the amine and catalyst turnover.[8] Using a slight excess of dibromopyridine drives the reaction towards mono-arylation.
-
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (Silica gel, gradient of EtOAc in Hexanes) to isolate the final product, 1-(6-Bromopyridin-2-yl)-1H-benzo[d]imidazol-6-amine.
Characterization and Validation
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure, showing characteristic shifts for the aromatic protons and carbons on both the benzimidazole and pyridine rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition (C₁₂H₉BrN₄).
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis will determine the purity of the final compound.
Applications in Research and Drug Development
The benzimidazole scaffold is a cornerstone in medicinal chemistry, found in drugs with a wide range of activities. Molecules incorporating both benzimidazole and pyridine motifs are frequently investigated for their potential as kinase inhibitors, anticancer agents, and antivirals.[9][11] The bromine atom on the pyridine ring serves as a useful synthetic handle, allowing for further chemical modifications, such as Suzuki or Sonogashira couplings, to build more complex molecules and explore structure-activity relationships (SAR). The amine group provides a site for further derivatization or can act as a key hydrogen bond donor for target engagement.
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